molecular formula C13H20N2OS B5069401 N-[2-(tert-butylthio)ethyl]-N'-phenylurea

N-[2-(tert-butylthio)ethyl]-N'-phenylurea

Cat. No.: B5069401
M. Wt: 252.38 g/mol
InChI Key: RYUFPLZPGXGWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(tert-butylthio)ethyl]-N’-phenylurea” is a urea derivative with a tert-butylthio and phenyl group attached. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds . The tert-butylthio group is an organosulfur compound, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the phenyl group could participate in electrophilic aromatic substitution reactions. The sulfur atom in the tert-butylthio group could also be involved in various reactions, such as oxidation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the urea group could result in the ability to form hydrogen bonds, potentially influencing its solubility in various solvents. The tert-butylthio group could contribute to the compound’s overall lipophilicity .

Properties

IUPAC Name

1-(2-tert-butylsulfanylethyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-13(2,3)17-10-9-14-12(16)15-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUFPLZPGXGWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.